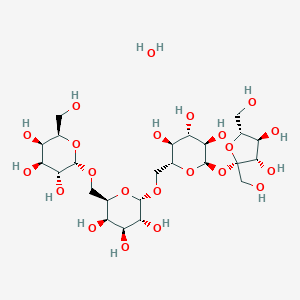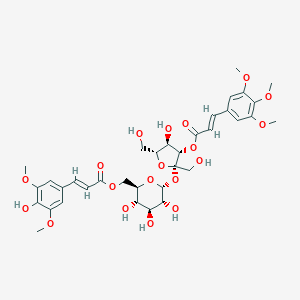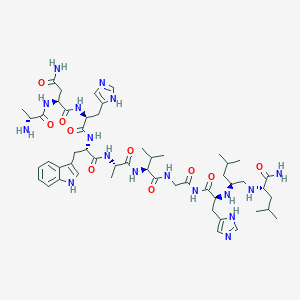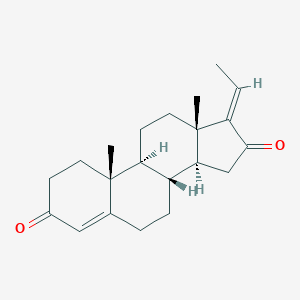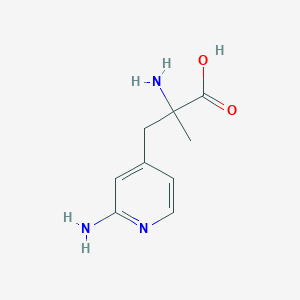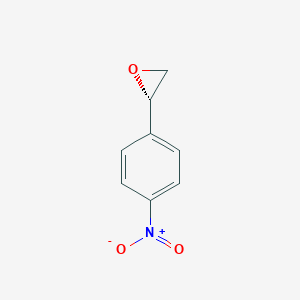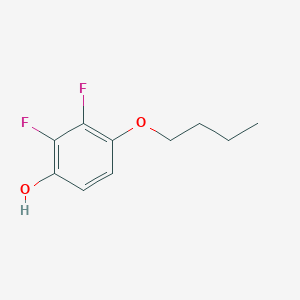
2'-氟-2'-脱氧腺苷
概述
描述
2’-β-氟-2’,3’-脱氧腺苷是一种合成的核苷类似物,因其在抗病毒和抗癌治疗中的潜在应用而引起了广泛关注。该化合物在结构上与天然核苷类似,但在 2’ 位有一个氟原子,且在 3’ 位没有羟基,这赋予了其独特的生化特性。
科学研究应用
2’-β-氟-2’,3’-脱氧腺苷在科学研究中有着广泛的应用:
化学: 用作合成修饰的核苷酸和核苷的构建块。
生物学: 用于研究 DNA 和 RNA 的相互作用,以及开发分子探针。
医学: 研究其抗病毒特性,特别是针对人类免疫缺陷病毒 (HIV) 和其他病毒感染。
工业: 用于生产药物,并作为药物开发中的研究工具.
作用机制
2’-β-氟-2’,3’-脱氧腺苷主要通过掺入 DNA 或 RNA 中发挥作用,导致核酸合成过程中的链终止。这种机制对快速分裂的细胞(如癌细胞和病毒感染的细胞)特别有效。 该化合物靶向 DNA 聚合酶和逆转录酶等酶,抑制其活性,阻止遗传物质的复制 .
类似化合物:
2’,3’-二脱氧腺苷: 缺少氟原子,稳定性较差。
2’-氟-2’-脱氧腺苷: 结构类似,但缺少 3’-脱氧修饰。
2’-叠氮基-2’,3’-脱氧腺苷: 含有叠氮基而不是氟原子。
独特性: 2’-β-氟-2’,3’-脱氧腺苷由于其氟取代和脱氧修饰的组合而独一无二,这增强了其作为抗病毒和抗癌剂的稳定性和功效。 其抑制病毒复制和诱导癌细胞凋亡的能力使其成为有希望的治疗应用候选药物 .
生化分析
Biochemical Properties
2’-Fluoro-2’-deoxyadenosine interacts with the enzyme purine nucleoside phosphorylase DeoD-type from Escherichia coli (strain K12) . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
2’-Fluoro-2’-deoxyadenosine has shown potent cytotoxic effects on K562 cells, a chronic myelogenous leukemia cell line . It inhibits the incorporation of [3H]thymidine into the DNA by 50% after 4 hours of incubation with 50 nM of the compound . It also depresses dATP, dCTP, and dGTP pools but does not affect TTP pools .
Molecular Mechanism
The molecular mechanism of 2’-Fluoro-2’-deoxyadenosine involves the inhibition of DNA synthesis. It inhibits DNA polymerase α and ribonucleotide reductase . The triphosphate form of 2’-Fluoro-2’-deoxyadenosine, Cl-F-ara-ATP, potently inhibits the reduction of ADP to dADP in crude extracts of K562 cells .
Temporal Effects in Laboratory Settings
The overall concentration of 2’-Fluoro-2’-deoxyadenosine decreases over time, but relatively high activities are found in the skin for CdA and CAFdA, in the thymus for ara-C and the bone marrow for CdA . Both CdA and CAFdA were found in the brain, but the concentration was surprisingly lower after 4 hours for CAFdA .
Transport and Distribution
The distribution of 2’-Fluoro-2’-deoxyadenosine is rapid and uniform. High concentrations are found in highly perfused organs .
准备方法
合成路线和反应条件: 2’-β-氟-2’,3’-脱氧腺苷的合成通常涉及对合适的先驱体(例如 2’,3’-二脱氧腺苷)进行氟化。一种常见的方法包括使用二乙氨基硫酰三氟化物 (DAST) 作为氟化剂。 反应在无水条件下进行,通常在二氯甲烷等溶剂中,在低温下进行以防止副反应 .
工业生产方法: 2’-β-氟-2’,3’-脱氧腺苷的工业生产涉及扩大合成路线的规模,同时确保高纯度和高产率。 这可能包括优化反应条件,例如温度和溶剂的选择,以及采用重结晶或色谱等纯化技术来分离所需产物 .
化学反应分析
反应类型: 2’-β-氟-2’,3’-脱氧腺苷会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将其转化为不同的核苷类似物。
取代: 在特定条件下,氟原子可以被其他官能团取代.
常用试剂和条件:
氧化: 高锰酸钾或三氧化铬等试剂在酸性条件下。
还原: 使用钯碳催化氢化。
取代: 使用叠氮化钠或硫醇等试剂进行亲核取代反应.
主要产物:
氧化: 形成 2’-氧代-2’,3’-脱氧腺苷。
还原: 形成 2’,3’-二脱氧腺苷。
相似化合物的比较
2’,3’-Dideoxyadenosine: Lacks the fluorine atom and is less stable.
2’-Fluoro-2’-deoxyadenosine: Similar structure but lacks the 3’-deoxy modification.
2’-Azido-2’,3’-deoxyadenosine: Contains an azido group instead of fluorine.
Uniqueness: 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE is unique due to its combination of fluorine substitution and deoxy modification, which enhances its stability and efficacy as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for therapeutic applications .
属性
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYYPTJWJBEXBC-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982712 | |
| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64183-27-3 | |
| Record name | 2'-Fluoro-2'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Fluoro-2'-deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2′-Fluoro-2′-deoxyadenosine (EFdA) is a nucleoside analog. Its structure closely resembles naturally occurring adenosine but with a key modification: a fluorine atom replacing the hydroxyl group at the 2′ position of the ribose sugar. This fluorine substitution significantly impacts its interaction with enzymes like reverse transcriptase. [] Nuclear magnetic resonance (NMR) studies have confirmed that the sugar ring of EFdA predominantly adopts a North (C2′-exo/C3′-endo) conformation. [] This conformational preference contributes to EFdA's potent inhibition of HIV-1 RT.
A: Researchers are actively investigating the formulation and delivery of EFdA for optimal therapeutic efficacy. One promising avenue is the development of long-acting EFdA-eluting implant devices. Studies in rodents and nonhuman primates have demonstrated the feasibility of achieving sustained EFdA release for over six months using these implants. [] These implants offer a potential solution to challenges associated with daily oral drug regimens, such as adherence and the development of drug resistance.
A: EFdA itself is not known to possess intrinsic catalytic properties. Instead, it functions as a substrate analog, mimicking natural nucleosides to disrupt enzymatic processes. Its primary application is as an antiviral agent, specifically targeting the reverse transcriptase enzyme of HIV-1. [, ]
A: Computational modeling studies have shed light on the interactions between EFdA and its target enzyme, HIV-1 RT. These studies provide a molecular-level understanding of EFdA's mechanism of action, revealing how the 4′-ethynyl group of EFdA fits into a specific hydrophobic pocket within the RT enzyme. [] This binding interaction, along with the fluorine substitution, contributes to both the efficient utilization of EFdA by RT and the subsequent difficulty in translocating the EFdA-terminated DNA primer. []
A: The fluorine atom at the 2′ position is crucial for EFdA's activity. This modification distinguishes it from other NRTIs and significantly contributes to its potency against HIV-1 RT. [, ] Researchers have synthesized and evaluated carbocyclic derivatives of EFdA to explore the impact of structural modifications. While some derivatives exhibited promising antiviral activity, modifications generally resulted in decreased potency compared to EFdA. [] These findings highlight the importance of the specific structural features of EFdA for its exceptional antiviral activity.
A: EFdA remains stable under various pH conditions, demonstrating good stability at elevated temperatures (65°C). [] This inherent stability is a favorable characteristic for its formulation and storage. Ongoing research aims to develop formulations that enhance EFdA's delivery and bioavailability for improved therapeutic outcomes. Long-acting implants and nanoformulations are being explored to address challenges related to adherence and drug resistance. [] These innovative delivery systems aim to provide sustained drug release, ensuring consistent drug levels for a prolonged period, potentially improving treatment efficacy.
ANone: While specific SHE regulations pertaining to EFdA are not directly addressed in the provided research papers, it's important to note that any pharmaceutical compound under development undergoes rigorous safety and toxicity evaluations.
A: EFdA demonstrates favorable pharmacokinetic properties in preclinical models. It is readily absorbed after oral administration, achieving micromolar concentrations in serum. [] Notably, the intracellular half-life of its active metabolite, EFdA-triphosphate, is remarkably long, exceeding 72 hours in peripheral blood mononuclear cells. [] This prolonged intracellular half-life is a key factor contributing to EFdA's potential for less frequent dosing, possibly as infrequent as once weekly. [, ]
A: Extensive in vitro and in vivo studies have demonstrated the potent antiviral activity of EFdA. In cell-based assays, EFdA exhibits exceptional potency against a diverse panel of HIV-1 isolates, including those resistant to other NRTIs. [] Animal models, particularly humanized mice, have been instrumental in evaluating EFdA's efficacy and pharmacokinetic properties. [, ] These studies consistently show that EFdA effectively suppresses viral replication and prevents the depletion of CD4+ T cells, even in challenging anatomical compartments like the gastrointestinal and female reproductive tracts. [, ] The promising preclinical results have paved the way for clinical trials. EFdA is currently being investigated in phase III clinical trials for both HIV-1 treatment and prevention. [, ] Early clinical data suggest that EFdA is well-tolerated and highly effective in suppressing HIV-1 replication when administered once daily. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
